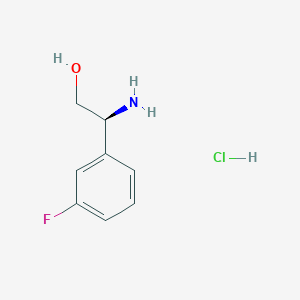

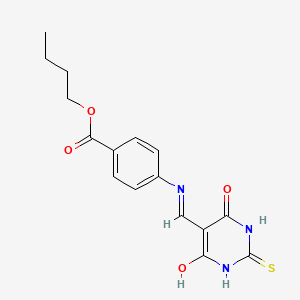

![molecular formula C17H17N3OS2 B2399600 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide CAS No. 2097912-18-8](/img/structure/B2399600.png)

N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

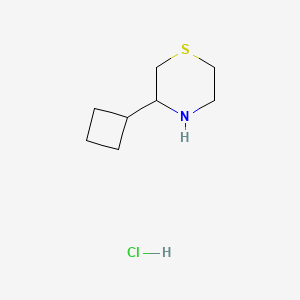

The compound “N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-benzothiazole-6-carboxamide” is a complex organic molecule that contains several interesting structural components, including a thiophene ring, a pyrrolidine ring, and a benzothiazole ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom . Thiophene is a five-membered ring with one sulfur atom . Benzothiazole is a fused ring system that contains a benzene ring attached to a thiazole ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific substituents present on the rings. For example, the thiophene ring is known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling reactions .Applications De Recherche Scientifique

Synthesis and Derivatives

The compound has been utilized as a key intermediate or structural motif in the synthesis of various heterocyclic compounds. For example, it serves as a foundation for the creation of new tetrahydropyrimidine-2-thione derivatives and their subsequent transformation into complex structures such as thiazolo[3,2-a]pyrimidines and benzothiazepines, showcasing its versatility in organic synthesis (A. Fadda et al., 2013).

Potential in Drug Development

The structure has also been explored in the development of pharmacologically active molecules. For example, derivatives have been studied for their potential as antiallergic agents, demonstrating significant activity in animal models which indicates its relevance in medicinal chemistry research (Y. Honma et al., 1983).

Radiosynthesis for PET Tracers

In the field of radiopharmaceuticals, derivatives of the compound have been radiosynthesized for potential use as PET tracers, aiming to target specific receptors in the brain. Although these efforts have shown challenges in brain uptake, they highlight the chemical's utility in developing diagnostic tools (Fei Liu et al., 2012).

Antimicrobial and Antioxidant Activity

Further studies have investigated its derivatives for antimicrobial and antioxidant activities, suggesting its potential as a lead compound for developing new therapeutic agents. Some synthesized derivatives have shown potent activity against various bacterial strains, including M. tuberculosis, and also exhibited antioxidant properties, which could be beneficial in treating or preventing oxidative stress-related diseases (Yahya Nural et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c21-17(13-1-2-15-16(7-13)23-11-18-15)19-14-3-5-20(9-14)8-12-4-6-22-10-12/h1-2,4,6-7,10-11,14H,3,5,8-9H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLAEPUGOKACIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC3=C(C=C2)N=CS3)CC4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

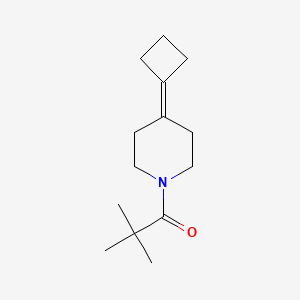

![(5-Bromopyridin-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2399517.png)

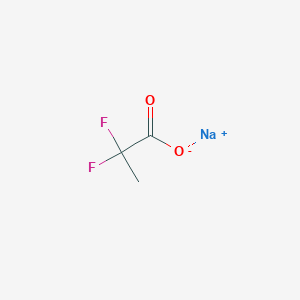

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)

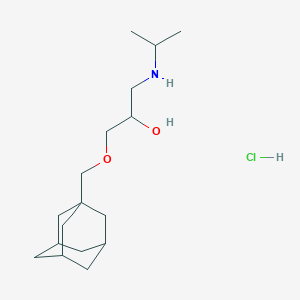

![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)

![N~4~-(3-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2399534.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2399537.png)